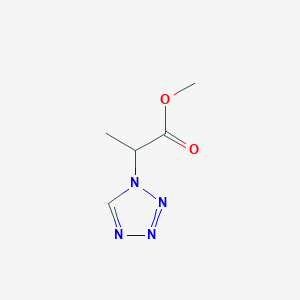
Methyl 2-(1H-tetrazol-1-yl)propanoate
Cat. No. B033739
Key on ui cas rn:
103557-29-5
M. Wt: 156.14 g/mol
InChI Key: PPTXBXSPDLTXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04829074
Procedure details


A mixture of methyl 2-bromopropionate (66.8 g), 1H-tetrazole (28.02 g), anhydrous potassium carbonate (110 g) and acetone (1000 cm3) was stirred together at the ambient temperature (ca. 18° C.) for 1 hour and then at reflux temperature for four hours. After keeping the mixture for a further 16 hours at the ambient temperature the insoluble component was removed by filtration and the filtrate concentrated by evaporation of the solvent under reduced pressure. The residual oil (60 g) was subjected to distillation and the fraction having a boiling point range from 78°-93° C. at 0.35 to 2.5 mm Hg collected to yeild methyl 2-(1,2,3,4-2H-tetrazol-2-yl)propionate (A; 22.3 g). The undistillable residue was dissolved in dichloromethane and purified by elution through a short silica column. The collected eluate was concentrated by evaporation of the solvent under reduced pressure to yield methyl 2-(1,2,3,4-1H-tetrazol-1-yl)propionate (B; 35 g, 99% pure by gas/liquid chromatographic analysis).




Yield
99%
Identifiers


|
REACTION_CXSMILES
|
Br[CH:2]([CH3:7])[C:3]([O:5][CH3:6])=[O:4].[NH:8]1[CH:12]=[N:11][N:10]=[N:9]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[N:8]1([CH:2]([CH3:7])[C:3]([O:5][CH3:6])=[O:4])[CH:12]=[N:11][N:10]=[N:9]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
66.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OC)C
|
|
Name
|
|
|
Quantity
|
28.02 g
|
|
Type
|
reactant
|
|
Smiles
|
N1N=NN=C1
|
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
18 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred together at the ambient temperature (ca. 18° C.) for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for four hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for a further 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at the ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated by evaporation of the solvent under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residual oil (60 g) was subjected to distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
from 78°-93° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected to yeild methyl 2-(1,2,3,4-2H-tetrazol-2-yl)propionate (A
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The undistillable residue was dissolved in dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by elution through a short silica column
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The collected eluate was concentrated by evaporation of the solvent under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(N=NN=C1)C(C(=O)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 56% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
